Azane;dihydroxy(dioxo)molybdenum

Description

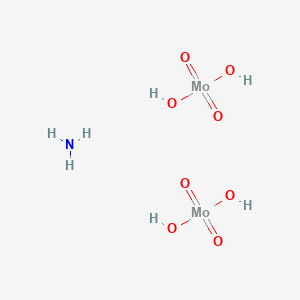

Azane;dihydroxy(dioxo)molybdenum, systematically named as diammonium tetraoxomolybdate(2−), is an ammonium salt of molybdic acid with the chemical formula (NH₄)₂MoO₄ (or (NH₄)₆Mo₇O₂₄·4H₂O in its tetrahydrate form) . Structurally, it features a central molybdenum atom coordinated by two oxo (O²⁻) and two hydroxy (OH⁻) groups in a tetrahedral geometry, forming the [MoO₂(OH)₂]²⁻ anion . This compound is commercially significant as a precursor in catalysis, analytical chemistry, and materials science due to its solubility in water and stability under ambient conditions **.

Key properties include:

Properties

IUPAC Name |

azane;dihydroxy(dioxo)molybdenum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mo.H3N.4H2O.4O/h;;1H3;4*1H2;;;;/q2*+2;;;;;;;;;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXNHYICPAFUBN-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H7Mo2NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Azane;dihydroxy(dioxo)molybdenum can be synthesized through various methods, often involving the reaction of molybdenum precursors with appropriate ligands. One common method involves the reaction of molybdenum trioxide (MoO₃) with ammonia (NH₃) and hydrogen peroxide (H₂O₂) under controlled conditions. The reaction typically proceeds as follows:

MoO3+2NH3+2H2O2→MoO2(NH2)2+2H2O

The resulting product, MoO₂(NH₂)₂, can be further purified and characterized using various analytical techniques such as X-ray diffraction (XRD) and infrared spectroscopy (IR).

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar precursors and conditions. The process may include additional steps for purification and stabilization of the compound to ensure its suitability for various applications. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Azane;dihydroxy(dioxo)molybdenum undergoes several types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst. For example, it can catalyze the oxidation of alcohols to aldehydes or ketones.

Reduction: Under certain conditions, this compound can be reduced to lower oxidation states, which may involve the transfer of electrons.

Substitution: The compound can undergo substitution reactions where ligands attached to the molybdenum center are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrogen peroxide (H₂O₂), ammonia (NH₃), and various organic ligands. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in oxidation reactions, the products may include aldehydes, ketones, or carboxylic acids, while reduction reactions may yield lower oxidation state molybdenum complexes.

Scientific Research Applications

Azane;dihydroxy(dioxo)molybdenum has a wide range of scientific research applications, including:

Chemistry: The compound is used as a catalyst in various organic and inorganic reactions, including oxidation and epoxidation processes.

Biology: In biological research, this compound is studied for its potential role in enzyme mimetics and as a model for molybdenum-containing enzymes.

Medicine: The compound’s catalytic properties are explored for potential therapeutic applications, such as in the development of drugs that target specific biochemical pathways.

Industry: In industrial applications, this compound is used in the production of fine chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of Azane;dihydroxy(dioxo)molybdenum involves its ability to facilitate redox reactions through the transfer of oxygen atoms. The molybdenum center in the compound can cycle between different oxidation states, enabling it to participate in various catalytic processes. The molecular targets and pathways involved in these reactions often include organic substrates and other small molecules that interact with the molybdenum center.

Comparison with Similar Compounds

Comparison with Similar Molybdenum Compounds

Molybdenum(VI) dioxo complexes and related compounds exhibit diverse reactivity depending on their ligands, coordination geometry, and oxidation states. Below is a detailed comparison:

Structural and Functional Differences

Reaction Mechanisms

- This compound : Participates in oxygen atom transfer (OAT) via its Mo=O groups, analogous to enzymatic systems like sulfite oxidase . However, its simpler structure limits substrate specificity compared to ligand-tuned Moᴵⱽ(O)₂ complexes .

- Moᴵⱽ(O)₂ complexes : Ligands (e.g., ONS-type) enhance electrophilicity of Mo=O groups, enabling selective epoxidation of alkenes via a radical mechanism **.

- Polyoxomolybdates: Their anionic layers and charge distribution facilitate electron transfer in alkane oxidation, but steric hindrance reduces efficiency compared to mononuclear complexes **.

Catalytic Efficiency

- Selectivity : Moᴵⱽ(O)₂-Schiff base complexes outperform this compound in sulfoxidation (98% vs. <70% selectivity) due to ligand-controlled transition states **.

- Thermal Stability : Molybdenum silicate microspheres retain activity up to 400°C, whereas this compound decomposes above 300°C **.

- Biological Relevance : The enzymatic dioxo-Moᴵⱽ center undergoes reversible OAT, a feature partially replicated in synthetic analogs but with slower kinetics **.

Key Research Findings

Ligand Effects: Moᴵⱽ(O)₂ complexes with electron-withdrawing ligands exhibit 30% higher turnover numbers in epoxidation than this compound **.

Industrial Applications: this compound is preferred in phosphate analysis due to its non-toxic NH₄⁺ counterions, unlike carcinogenic Cr-based reagents **.

Environmental Impact: Polyoxomolybdates show promise in green oxidation using O₂, but their synthesis is less atom-economical than ammonium molybdate **.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.